

STM2457: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: STM2457

Cat. No.: B8176056

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Introduction

STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the METTL3/METTL14 complex, the primary N6-methyladenosine (m6A) RNA methyltransferase. [1][2][3] This modification plays a critical role in regulating mRNA stability, splicing, and translation, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML) and other cancers.[3][4][5] **STM2457** competitively binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, effectively inhibiting its catalytic activity. [3] These application notes provide detailed protocols for the solubilization and use of **STM2457** in preclinical research settings.

Physicochemical and In Vitro Activity Data

A summary of the key physicochemical properties and in vitro inhibitory activities of **STM2457** is provided below for easy reference.

Property	Value	Reference(s)
Molecular Weight	444.53 g/mol	[6][7]
CAS Number	2499663-01-1	[1][2]
Appearance	White to beige powder	
IC50 (METTL3/METTL14)	16.9 nM	[1][2][6]
Binding Affinity (Kd)	1.4 nM	[1]
Selectivity	>1,000-fold for METTL3 over other RNA, DNA, and protein methyltransferases	[1]
IC50 (AML Cell Lines)	0.6 - 10.3 μ M	[7][8]

Solubility and Stock Solution Preparation

Proper solubilization of **STM2457** is critical for accurate and reproducible experimental results.

Solubility Profile

Solvent	Solubility	Notes	Reference(s)
DMSO	>1 mM to 125 mg/mL (281.19 mM)	Sonication and gentle heating may be required. Use fresh, anhydrous DMSO.	[1][6][7]
Ethanol	89 mg/mL	[6]	
Water	Insoluble	[6]	
DMF	Slightly soluble	[8]	

Preparation of Stock Solutions

For most in vitro cell-based assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

- **STM2457** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Protocol:

- Aseptically weigh the desired amount of **STM2457** powder.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Vortex the solution thoroughly to aid dissolution.
- If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved. Gentle warming can also be applied.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Experimental Protocols

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating adherent or suspension cells with **STM2457**.

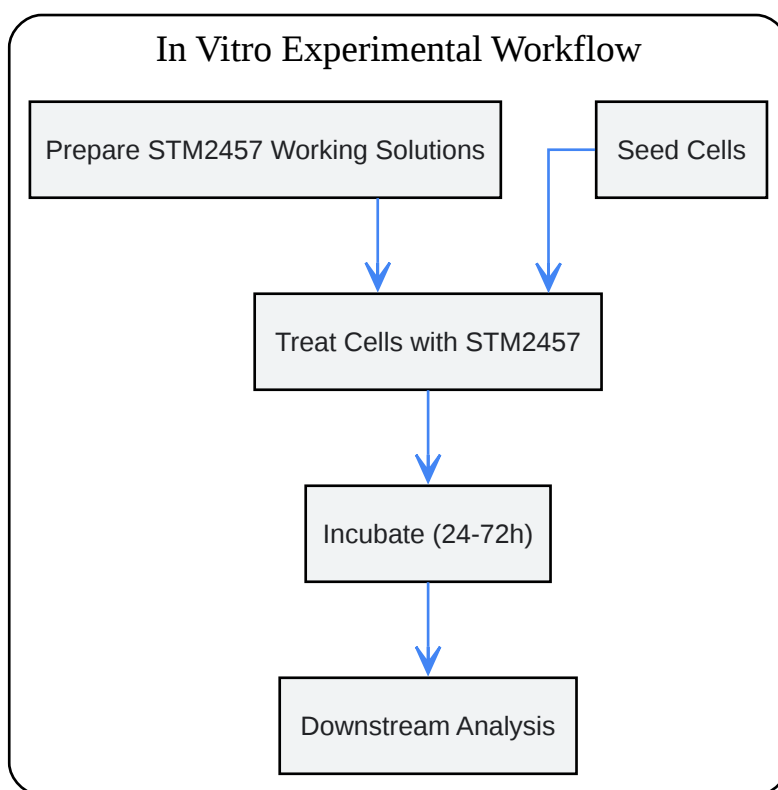
Materials:

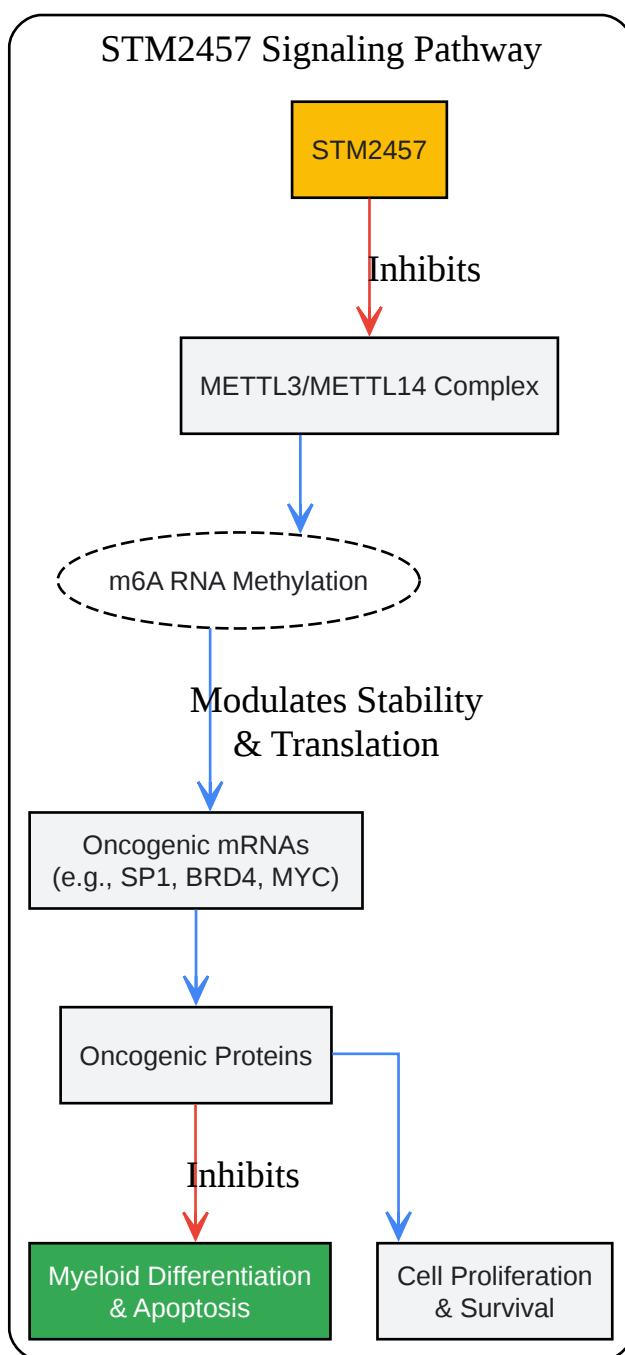
- Cultured cells of interest (e.g., AML cell lines like MOLM-13)
- Complete cell culture medium

- **STM2457** stock solution (in DMSO)
- Multi-well plates
- Phosphate-buffered saline (PBS)

Protocol:

- Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere (for adherent cells) or stabilize overnight.
- Prepare a series of working solutions of **STM2457** by diluting the high-concentration stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
- Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of **STM2457**. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or molecular analyses (e.g., Western blotting, RT-qPCR).





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